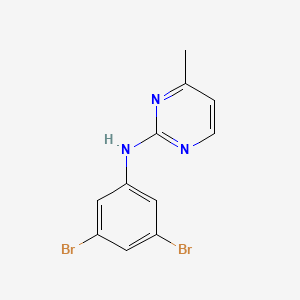
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate
概述
描述
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is a synthetic organic compound known for its significant role in the production of insecticides. It is a member of the pyrethroid family, which are synthetic analogs of pyrethrins, natural insecticides derived from chrysanthemum flowers. This compound is characterized by its high efficacy in pest control and relatively low toxicity to mammals.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (+/-)-cis-2,2-dimethyl-3-(2,2-dichlorovinyl)cyclopropane carboxylate typically involves the reaction of ethyl diazoacetate with 1,1-dichloro-4-methyl-1,3-pentadiene, followed by hydrolysis of the resultant ethyl ester . This method, however, is not suitable for large-scale production due to the hazardous nature of ethyl diazoacetate, which can explosively decompose under uncontrolled conditions.
An alternative method involves the treatment of a compound of formula (I) with a tetrahalomethane of formula CZ₂QR, where Q and R are independently selected from chlorine and bromine, in the presence of a free radical catalyst . This process avoids the use of diazoacetate and is more suitable for industrial production.
化学反应分析
Types of Reactions
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: This reaction can convert the compound into alcohols or alkanes.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu) are often used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
科学研究应用
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is widely used in scientific research due to its insecticidal properties. It is used in:
Chemistry: As a model compound for studying the reactivity of cyclopropane derivatives.
Biology: In studies on the effects of insecticides on various biological systems.
Medicine: Research on the potential therapeutic applications of pyrethroids.
Industry: As a key ingredient in the formulation of insecticides for agricultural and household use.
作用机制
The compound exerts its insecticidal effects by targeting the nervous system of insects. It binds to voltage-gated sodium channels, causing prolonged activation and preventing the normal transmission of nerve impulses. This leads to paralysis and eventual death of the insect . The molecular targets include the sodium channels in the nerve cells, and the pathways involved are related to the disruption of normal nerve function.
相似化合物的比较
Ethyl cis-2-(2,2-dichlorovinyl)-3,3-dimethylcyclopropanecarboxylate is similar to other pyrethroids such as permethrin, cypermethrin, and deltamethrin. it is unique in its specific structural configuration, which contributes to its distinct insecticidal properties . Similar compounds include:
Permethrin: Known for its use in treating scabies and lice.
Cypermethrin: Widely used in agricultural pest control.
Deltamethrin: Noted for its high potency and effectiveness against a broad range of insects.
属性
CAS 编号 |
60940-88-7 |
|---|---|
分子式 |
C10H14Cl2O2 |
分子量 |
237.12 g/mol |
IUPAC 名称 |
ethyl (1R,3R)-3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C10H14Cl2O2/c1-4-14-9(13)8-6(5-7(11)12)10(8,2)3/h5-6,8H,4H2,1-3H3/t6-,8-/m0/s1 |
InChI 键 |
QPTWKDNRYCGMJM-XPUUQOCRSA-N |
手性 SMILES |
CCOC(=O)[C@@H]1[C@@H](C1(C)C)C=C(Cl)Cl |
规范 SMILES |
CCOC(=O)C1C(C1(C)C)C=C(Cl)Cl |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-butyl N-[2-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B8681861.png)








![1,3-Dioxolane, 2-[(4-nitrophenyl)methyl]-](/img/structure/B8681952.png)
![3-Methylthieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B8681956.png)


